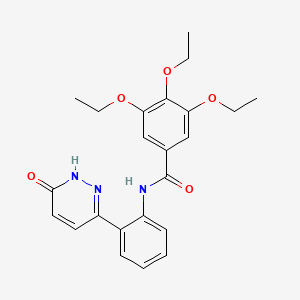

3,4,5-triethoxy-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

Description

3,4,5-Triethoxy-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with three ethoxy groups at the 3-, 4-, and 5-positions.

Properties

IUPAC Name |

3,4,5-triethoxy-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5/c1-4-29-19-13-15(14-20(30-5-2)22(19)31-6-3)23(28)24-17-10-8-7-9-16(17)18-11-12-21(27)26-25-18/h7-14H,4-6H2,1-3H3,(H,24,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCARHFAZPQJFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 3,4,5-triethoxybenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Pyridazinone Moiety: The pyridazinone moiety is introduced via a cyclization reaction involving hydrazine derivatives and suitable aldehydes or ketones.

Final Coupling: The final step involves coupling the benzamide core with the pyridazinone moiety under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohols or amines, depending on the specific functional groups reduced.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

3,4,5-triethoxy-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Biological Studies: The compound can be used in studies to understand its interaction with enzymes or receptors, providing insights into its mechanism of action.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

(a) 6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine (CS-0309467)

- Structure: Features a pyridine ring substituted with a methoxy group and a benzodioxin moiety.

- Key Differences: Lacks the dihydropyridazinone ring and triethoxy benzamide core, reducing hydrogen-bonding capacity compared to the target compound.

- Molecular Weight : 391.46 g/mol (vs. ~453.5 g/mol for the target compound) .

(b) 4-tert-Butyl-N-[2-(Hydroxymethyl)-3-(1-Methyl-5-{[5-(Morpholine-4-Carbonyl)Pyridin-2-yl]Amino}-6-Oxo-1,6-Dihydropyridazin-3-yl)Phenyl]Benzamide (Compound 7 in PDB 6BIK)

- Structure: Shares the dihydropyridazinone ring and benzamide core but incorporates a tert-butyl group and morpholine-carbonyl substituent.

- Functional Implications : The morpholine group enhances solubility and protein-binding specificity, as evidenced by its role in inhibiting Bruton’s tyrosine kinase (BTK) .

- Key Differences : The target compound’s triethoxy groups may confer distinct solubility and steric effects compared to the tert-butyl and morpholine substituents.

Pharmacokinetic and Physicochemical Properties

Notes:

Crystallographic and Computational Studies

- SHELX and WinGX Applications : Structural determination of analogs like PDB 6BIK’s compound relies on software such as SHELXL for refinement and WinGX for data processing . These tools highlight the importance of accurate electron density mapping for analyzing substituent effects.

Biological Activity

3,4,5-triethoxy-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure consisting of a benzamide backbone substituted with triethoxy groups and a dihydropyridazin moiety. Its molecular formula is , and it has a molecular weight of approximately 328.41 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes in the body. The dihydropyridazin moiety is particularly notable for its potential to modulate pathways associated with inflammation and cancer progression.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling cascades that regulate cell growth and apoptosis.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. In vitro assays demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| A549 (Lung Cancer) | 20 | |

| HeLa (Cervical Cancer) | 18 |

Antimicrobial Activity

The compound also displayed antimicrobial properties against several bacterial strains. Its efficacy was tested using standard disk diffusion methods.

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Escherichia coli | 12 | |

| Staphylococcus aureus | 15 | |

| Pseudomonas aeruginosa | 10 |

Case Studies

Several case studies have explored the pharmacological effects of this compound in vivo:

- Study on Tumor Growth Inhibition : A recent study investigated the effects of the compound on tumor growth in a mouse model. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

- Safety Profile Assessment : In another study focusing on toxicity, the compound was administered at varying doses. The results showed no significant adverse effects on liver or kidney function, indicating a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.